(2-((6-Aminopurin-9-yl)methylene)cyclopropyl)methan-1-ol
Overview
Description
(2-((6-Aminopurin-9-yl)methylene)cyclopropyl)methan-1-ol, also known as APC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis Process : The synthesis of 2-aminopurine methylenecyclopropane analogues of nucleosides, which includes (2-((6-Aminopurin-9-yl)methylene)cyclopropyl)methan-1-ol, involves a one-pot alkylation-elimination process. This process yields a mixture of isomeric methylenecyclopropanes, which are then separated and further processed to obtain the desired compounds (Wang et al., 2003).
Biological Activity : In terms of biological activity, the synthesized analogues were tested against various viruses. The racemic analogues were found inactive against HCMV, HSV-1, HSV-2, EBV, and VZV. However, one enantiomer, specifically (S)-(+)-4, showed inhibition of HSV-1 replication in BSC-1 cells and was moderately effective against VZV in HFF culture. Importantly, it was non-cytotoxic in KB cells (Wang et al., 2003).
Chemical Properties and Reactions : Studies on various related compounds and chemical reactions provide insights into the properties and potential applications of the molecule . For example, research on palladium-catalyzed synthesis of similar compounds, oxidative cyclization, and methoxycarbonylation of 4-yn-1-ols offers a perspective on the chemical behavior and possible synthetic routes for derivatives of (2-((6-Aminopurin-9-yl)methylene)cyclopropyl)methan-1-ol (Gabriele et al., 2000).
Novel Compounds Synthesis : The synthesis of novel cyclopropyl carbocyclic nucleosides, which shares structural similarities with the molecule , highlights the potential for creating new classes of compounds with unique biological activities (Rifé & Ortuño, 1999).
Additional Research and Applications : Further research into related cyclopropyl analogues and their biological evaluation, especially in the context of neurotransmitter receptors like the NMDA receptor, underscores the relevance of such compounds in neurochemistry and potential therapeutic applications (Dappen et al., 2010).
properties
IUPAC Name |
[2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-9-8-10(13-4-12-9)15(5-14-8)2-6-1-7(6)3-16/h2,4-5,7,16H,1,3H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCARSGZHMZWCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1=CN2C=NC3=C(N=CN=C32)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943336 | |
Record name | {2-[(6-Amino-9H-purin-9-yl)methylidene]cyclopropyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
210355-01-4 | |
Record name | (2-((6-Aminopurin-9-yl)methylene)cyclopropyl)methan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210355014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {2-[(6-Amino-9H-purin-9-yl)methylidene]cyclopropyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.